![molecular formula C8H5BrF3NO2 B14773948 2-Bromo-6-(trifluoromethoxy)benZamide](/img/structure/B14773948.png)
2-Bromo-6-(trifluoromethoxy)benZamide
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Overview
Description
2-Bromo-6-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C8H5BrF3NO2 It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(trifluoromethoxy)benzamide typically involves the bromination of 6-(trifluoromethoxy)benzamide. One common method includes the use of bromine in glacial acetic acid under nitrogen atmosphere, followed by heating the mixture to 50°C for 12 hours . This reaction results in the substitution of a hydrogen atom with a bromine atom at the 2-position of the benzamide ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The bromine atom can be replaced by strong nucleophiles, forming new C-N or C-C bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles such as amines or organometallic reagents are used under appropriate conditions to replace the bromine atom.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be employed, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new benzamide derivative with the nucleophile replacing the bromine atom.
Scientific Research Applications
2-Bromo-6-(trifluoromethoxy)benzamide has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with biological membranes and proteins . The bromine atom can participate in various chemical reactions, facilitating the compound’s incorporation into larger molecular structures.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole: Similar in structure but contains a thiazole ring instead of a benzamide moiety.
2-Bromo-6-(trifluoromethoxy)benzonitrile: Contains a nitrile group instead of a benzamide group.
Uniqueness
2-Bromo-6-(trifluoromethoxy)benzamide is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the benzamide ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H5BrF3NO2 |
---|---|
Molecular Weight |
284.03 g/mol |
IUPAC Name |
2-bromo-6-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C8H5BrF3NO2/c9-4-2-1-3-5(6(4)7(13)14)15-8(10,11)12/h1-3H,(H2,13,14) |
InChI Key |
OKJSPFVVANNNEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)N)OC(F)(F)F |
Origin of Product |
United States |
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